molecular formula C11H13N5O B14722139 4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine CAS No. 6090-49-9

4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine

Cat. No.: B14722139
CAS No.: 6090-49-9
M. Wt: 231.25 g/mol
InChI Key: JUKHQOGWCCREDG-UHFFFAOYSA-N
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Description

4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine is an organic compound with the molecular formula C11H13N5O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 4-methoxyaniline with pyrimidine derivatives under specific conditions. One common method includes the use of anhydrous solvents and catalysts to facilitate the reaction. For example, a solution of 4-methoxyaniline in anhydrous dimethylformamide (DMF) can be reacted with pyrimidine-2,4,6-triamine in the presence of a base such as cesium carbonate (Cs2CO3) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or amino groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a building block in organic synthesis.

Properties

CAS No.

6090-49-9

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C11H13N5O/c1-17-8-4-2-7(3-5-8)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H5,12,13,14,15,16)

InChI Key

JUKHQOGWCCREDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N

Origin of Product

United States

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